![molecular formula C19H22FN5O5S B2476389 Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 903312-67-4](/img/structure/B2476389.png)
Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis. For example, the piperazine ring could potentially be formed through a reaction of a diamine with a dihalide .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central piperazine ring. The presence of the fluorobenzamido group could potentially introduce some interesting electronic effects due to the electronegativity of the fluorine atom .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylate group could potentially be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could potentially make the compound soluble in polar solvents .Scientific Research Applications
- Application : Researchers have explored the role of sialic acid residues in the isoelectric profiles of recombinant and natural urinary EPO. Preliminary results indicate that additional unidentified residues contribute to the more acidic properties of natural EPO. Developing specific antibodies recognizing asialo-erythropoietin molecules could lead to a confirmation test for rHuEPO .
- Application : Investigating the behavior of “Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate” at the nanoscale could provide insights into its interactions with other materials and potential applications in nanotechnology .
- Application : Applying science, technology, and innovation to enhance climate change adaptation strategies could involve exploring novel compounds like “Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate” for their potential role in mitigating climate impacts .
Anti-Doping Control for Recombinant Erythropoietin (rHuEPO)
Nanoscience Research
Climate Change Adaptation
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-aminothiazole derivatives, have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to inhibition of their activity . This interaction could potentially lead to changes in the cellular processes controlled by these targets.
Biochemical Pathways
Related compounds have been shown to affect a broad range of pathways, particularly those involved in cancer cell proliferation . The downstream effects of these pathway alterations would likely include changes in cell growth and survival.
Pharmacokinetics
Related compounds are known to have good water solubility , which could potentially impact their bioavailability.
Result of Action
Based on the activity of related compounds, it can be inferred that this compound may have potential anticancer effects .
Action Environment
It is known that factors such as ph and temperature can impact the activity and stability of many compounds .
Safety and Hazards
Future Directions
The future directions for research on this compound could potentially involve further exploration of its synthesis, reactivity, and biological activity. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and testing its biological activity against different targets .
properties
IUPAC Name |
ethyl 4-[2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O5S/c1-2-29-19(28)25-9-7-24(8-10-25)16(26)12-31-18-23-22-15(30-18)11-21-17(27)13-3-5-14(20)6-4-13/h3-6H,2,7-12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHPSPWPLMZQIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate |
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